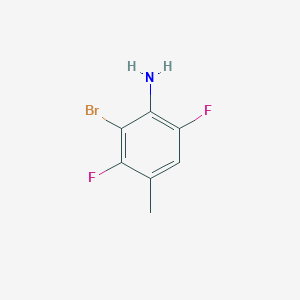

2-Bromo-3,6-difluoro-4-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

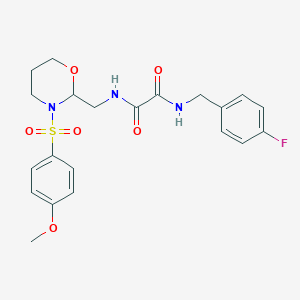

Continuous, Homogeneous, and Rapid Synthesis

A study highlighted the use of 4-bromo-3-methylanisole, closely related to 2-Bromo-3,6-difluoro-4-methylaniline, in the synthesis of black fluorane dye, an essential component in thermal papers. The research demonstrated a continuous, homogeneous bromination technology in a modular microreaction system, offering superior selectivity and efficiency compared to traditional batch processes (Xie, Wang, Deng, & Luo, 2020).

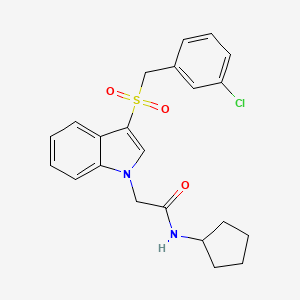

Palladium(0) Catalyzed Synthesis and Non-Linear Optical Properties

Another study explored the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions, revealing insights into their non-linear optical properties, reactivity, and structural features. This research not only expands on the compound's utility in organic synthesis but also its potential application in materials science (Rizwan et al., 2021).

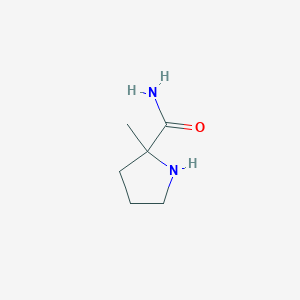

Synthesis of 3-Substituted Indoles

Research into the palladium-assisted reaction of 2-bromoanilines, including derivatives similar to 2-Bromo-3,6-difluoro-4-methylaniline, has led to efficient methods for producing 3-substituted indoles, compounds of significant interest in pharmaceutical chemistry (Kasahara et al., 1986).

Organic Photovoltaic Devices

A study utilized 4-bromoanisole, akin to 2-Bromo-3,6-difluoro-4-methylaniline, as a processing additive to control the phase separation and purity in semiconducting polymer blends for organic photovoltaic devices. This research underscores the compound's role in enhancing the efficiency and performance of renewable energy technologies (Liu et al., 2012).

Electrocatalytic Reduction of Bromate Ion

Investigating the electrocatalytic reduction of bromate ion using polyaniline-modified electrodes, a study demonstrated an efficient and green technology for removing BrO3− in aqueous solutions. This research is crucial for environmental protection and water treatment applications, showcasing the broader impacts of chemical research on sustainability (Ding et al., 2010).

Mécanisme D'action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3,6-difluoro-4-methylaniline . These factors could include the pH and temperature of the body’s internal environment, the presence of other compounds, and the specific characteristics of the compound’s targets.

Propriétés

IUPAC Name |

2-bromo-3,6-difluoro-4-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c1-3-2-4(9)7(11)5(8)6(3)10/h2H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIMUCTUHSVKRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)Br)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,6-difluoro-4-methylaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-benzyl-1-[2-(2-ethylanilino)-2-oxoethyl]triazole-4-carboxamide](/img/structure/B2740697.png)

![7-Benzyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2740699.png)

![Tert-butyl N-(2-formyl-7-oxaspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2740703.png)

![N-{[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2740704.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2740708.png)

![4-methoxy-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2740709.png)

![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2740710.png)

![1-(4-bromophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2740713.png)

![Bicyclo[2.2.2]oct-2-ylacetic acid](/img/structure/B2740720.png)